3-(4-((tert-Butyldimethylsilyl)oxy)-1-oxoisoindolin-2-yl)piperidine-2,6-dione

PROTAC synthesis Protecting group chemistry Silyl ether stability

3-(4-((tert-Butyldimethylsilyl)oxy)-1-oxoisoindolin-2-yl)piperidine-2,6-dione (CAS 2229976-14-9, MW 374.51 g/mol, formula C₁₉H₂₆N₂O₄Si) is a tert-butyldimethylsilyl (TBS)-protected isoindolinone-piperidinedione conjugate. The compound belongs to the lenalidomide-analog chemical space, characterized by a 4-substituted 1-oxoisoindoline core linked to a glutarimide ring.

Molecular Formula C19H26N2O4Si
Molecular Weight 374.5 g/mol
Cat. No. B13710830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-((tert-Butyldimethylsilyl)oxy)-1-oxoisoindolin-2-yl)piperidine-2,6-dione
Molecular FormulaC19H26N2O4Si
Molecular Weight374.5 g/mol
Structural Identifiers
SMILESCC(C)(C)[Si](C)(C)OC1=CC=CC2=C1CN(C2=O)C3CCC(=O)NC3=O
InChIInChI=1S/C19H26N2O4Si/c1-19(2,3)26(4,5)25-15-8-6-7-12-13(15)11-21(18(12)24)14-9-10-16(22)20-17(14)23/h6-8,14H,9-11H2,1-5H3,(H,20,22,23)
InChIKeyMNBBVQMRQVKNLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 3-(4-((tert-Butyldimethylsilyl)oxy)-1-oxoisoindolin-2-yl)piperidine-2,6-dione as a Protected Lenalidomide-Derived Building Block


3-(4-((tert-Butyldimethylsilyl)oxy)-1-oxoisoindolin-2-yl)piperidine-2,6-dione (CAS 2229976-14-9, MW 374.51 g/mol, formula C₁₉H₂₆N₂O₄Si) is a tert-butyldimethylsilyl (TBS)-protected isoindolinone-piperidinedione conjugate . The compound belongs to the lenalidomide-analog chemical space, characterized by a 4-substituted 1-oxoisoindoline core linked to a glutarimide ring [1]. Its defining structural feature is the TBS ether at the 4-position of the isoindolinone ring, which serves as a chemically orthogonal protecting group. This compound is explicitly catalogued as a PROTAC (PROteolysis TArgeting Chimera) building block and organic synthesis intermediate, rather than a direct pharmacologically active agent .

Why Unprotected or Differently Protected Lenalidomide Analogs Cannot Replace the TBS-Protected Intermediate in Multi-Step PROTAC Synthesis


In the context of PROTAC design and lenalidomide-based degrader synthesis, the 4-position substituent is a critical handle for linker conjugation . The unprotected 4-hydroxy analog (lenalidomide-4-OH, CAS 1061604-41-8) is itself a direct CRBN ligand for PROTAC formation, but its free phenolic -OH group introduces chemoselectivity challenges during multi-step syntheses, leading to undesired side reactions or premature conjugation . Conversely, the TBS-protected form masks this nucleophilic site, enabling sequential functionalization at other positions (e.g., the glutarimide nitrogen or the isoindolinone 6-position) before fluoride-mediated deprotection reveals the 4-OH for final linker attachment [1]. Compared to trimethylsilyl (TMS)-protected analogs, the TBS group provides approximately 20,000-fold greater stability toward acidic hydrolysis, substantially reducing premature deprotection during acidic workup or chromatographic purification steps common in PROTAC cassette synthesis [1].

Quantitative Differentiation Evidence: TBS-Protected Lenalidomide Intermediate vs. Closest Analogs for PROTAC Procurement Decisions


Hydrolytic Stability: TBS vs. TMS Protection – A 20,000-Fold Acid Stability Advantage Relevant to Multi-Step PROTAC Synthesis

The tert-butyldimethylsilyl (TBS) group on the target compound confers hydrolytic stability that is approximately 20,000-fold greater than the trimethylsilyl (TMS) group under acidic conditions. This is a well-established class-level property of silyl ethers: relative acid stability follows the order TMS (1) < TES (64) < TBS (20,000) < TIPS (700,000) < TBDPS (5,000,000) [1]. In alkaline media, TBS is also approximately 20,000 times more stable than TMS [1]. This differential is critical for synthetic sequences requiring acidic workup, silica gel chromatography, or prolonged exposure to protic conditions — all of which are routine in PROTAC cassette assembly [1].

PROTAC synthesis Protecting group chemistry Silyl ether stability

Molecular Weight Differentiation: TBS-Protected Intermediate vs. Unprotected Lenalidomide-4-OH – Implications for Synthetic Route Design

The target compound (MW 374.51 g/mol, C₁₉H₂₆N₂O₄Si) exhibits a molecular weight that is 114.26 g/mol higher than its direct deprotected analog, lenalidomide-4-OH (MW 260.25 g/mol, C₁₃H₁₂N₂O₄) . This mass difference corresponds to the tert-butyldimethylsilyl (C₆H₁₅Si) protecting group. The increased molecular weight and lipophilicity imparted by the TBS group alters chromatographic retention (predicted increased HPLC retention time on reversed-phase columns by approximately 3–4 minutes under standard C18 gradient conditions) and solubility profiles compared to the free phenol, which may influence purification strategy selection .

PROTAC building block Molecular weight Synthetic intermediate

Orthogonal Protection Strategy: Selective Fluoride-Mediated Deprotection of TBS Enables Sequential PROTAC Cassette Assembly

The TBS group on the target compound can be selectively cleaved using fluoride ion sources (e.g., TBAF, HF·pyridine, or NH₄F) under conditions that leave other common protecting groups (Boc, Cbz, benzyl ethers, and acetonides) intact [1]. This orthogonal deprotection profile is critical for PROTAC synthesis, where the 4-OH must remain masked during linker conjugation at alternative positions (e.g., glutarimide nitrogen alkylation or isoindolinone 6-position functionalization) [2]. By contrast, the free 4-OH analog (lenalidomide-4-OH) offers no such synthetic orthogonality — the phenolic hydroxyl competes with the desired site of conjugation, requiring additional protection/deprotection cycles that reduce overall yield [2]. Typical TBS deprotection conditions: 1.0 M TBAF in THF, 0°C to rt, 1–4 hours, yields >90% for phenolic TBS ethers [1].

Orthogonal protection Fluoride deprotection PROTAC design

Product Classification Confirmation: TBS-Protected Compound Catalogued as PROTAC Building Block by Multiple Independent Vendors

The target compound is explicitly classified under 'PROTAC > PROTAC Building Blocks' (PROTAC砌块) and 'Heterocyclic Compounds > Piperidinones' by Shaoyuan Technology . This independent commercial classification aligns with the compound's structural role as a protected precursor to lenalidomide-4-OH (CAS 1061604-41-8), which is itself a well-validated CRBN-recruiting ligand used in numerous published PROTAC degraders . The TBS-protected form provides a latent 4-OH handle that can be revealed post-synthetically for linker attachment, distinguishing it from the fully elaborated 4-amino analog (lenalidomide) where the 4-NH₂ group serves a distinct biological function as a cereblon-binding pharmacophore . This classification is consistent across multiple vendor catalogs .

PROTAC building block CRBN ligand precursor E3 ligase

Storage and Handling Stability: Vendor-Recommended Storage Conditions for the TBS-Protected Intermediate

The target compound is recommended for storage at 2–8°C by the commercial vendor GlpBio (Catalog No. GF33686), with stock solutions stable for 6 months at -80°C and 1 month at -20°C [1]. This storage profile is consistent with the known stability characteristics of TBS-protected phenols, which are resistant to hydrolysis under neutral and basic aqueous conditions but require protection from strong acid and prolonged exposure to fluoride sources . The defined storage parameters and the availability of a stock solution preparation table (1 mM to 10 mM concentrations) from the vendor facilitate reproducible experimental workflows and reduce the risk of compound degradation during long-term storage compared to less stable protected analogs [1].

Compound stability Storage conditions Procurement logistics

Optimal Procurement and Application Scenarios for 3-(4-((tert-Butyldimethylsilyl)oxy)-1-oxoisoindolin-2-yl)piperidine-2,6-dione in PROTAC and Degrader Research


Multi-Step Convergent PROTAC Synthesis Requiring 4-OH Latent Handle Protection

In convergent PROTAC synthesis where the lenalidomide-derived CRBN ligand must be functionalized at the glutarimide nitrogen or the isoindolinone 6-position before linker attachment at the 4-OH, the TBS-protected intermediate provides a chemically inert masking group. The TBS group survives the acidic, basic, and reductive conditions typical of amide coupling, reductive amination, and palladium-catalyzed cross-coupling steps, and is subsequently removed with TBAF to reveal the free phenol for final linker conjugation [1][2]. This strategy avoids the competing reactivity of the unprotected 4-OH in lenalidomide-4-OH, which would otherwise require additional protection/deprotection cycles [1].

Large-Scale Synthesis of Lenalidomide-4-OH via Controlled Deprotection

When bulk quantities of lenalidomide-4-OH (CAS 1061604-41-8) are required for PROTAC library production, the TBS-protected compound serves as a stable, storable precursor that can be deprotected on demand under mild fluoride conditions (1.0 M TBAF/THF, 0°C to rt) [1]. The TBS group's 20,000-fold greater hydrolytic stability compared to TMS ethers minimizes premature deprotection during synthesis, purification, and storage, resulting in higher isolated yields of the free phenol compared to routes employing less stable silyl protecting groups [2].

Structure-Activity Relationship (SAR) Studies Exploring 4-Position Substituent Effects on CRBN Binding

For medicinal chemistry programs investigating how 4-position modifications of the lenalidomide scaffold affect cereblon binding affinity and neosubstrate degradation selectivity, the TBS-protected intermediate provides a versatile starting material. Following fluoride-mediated deprotection to the free 4-OH, the phenolic hydroxyl can be elaborated into diverse ether, ester, carbamate, or sulfonate derivatives for systematic SAR exploration [1]. The 4-amino analog (lenalidomide itself) cannot access this chemical space, making the 4-OH intermediate (and its TBS-protected precursor) indispensable for 4-oxygen-substituted analog synthesis [1].

Orthogonal Protection Strategies in Dual-Warhead PROTAC Design

In advanced PROTAC architectures where two distinct lenalidomide-derived CRBN ligands are incorporated with differential linker attachment points, the TBS-protected compound enables sequential, chemoselective functionalization. One building block can be deprotected and conjugated while the other remains TBS-masked, enabling precise spatial control over the final degrader architecture [1][2]. This orthogonal protection strategy is not accessible using the free 4-OH or 4-NH₂ analogs alone [1].

Quote Request

Request a Quote for 3-(4-((tert-Butyldimethylsilyl)oxy)-1-oxoisoindolin-2-yl)piperidine-2,6-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.